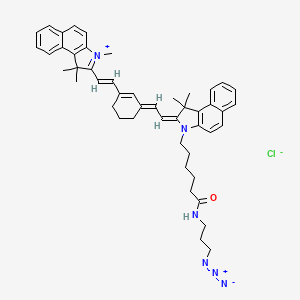
Cyanine7.5 azide (chloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine7.5 azide (chloride) is a derivative of the near-infrared fluorescent dye Cyanine7.5. This compound is characterized by its azide functional group, which makes it highly reactive in click chemistry applications. Cyanine7.5 azide (chloride) is widely used in biolabeling and cell imaging due to its excellent photophysical properties, including long-wave infrared fluorescence, high molar extinction coefficient, and low background fluorescence .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine7.5 azide (chloride) typically involves the introduction of an azide group to the Cyanine7.5 dye. This can be achieved through a series of organic reactions, including nucleophilic substitution and azidation. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of Cyanine7.5 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions: Cyanine7.5 azide (chloride) primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group of Cyanine7.5 azide (chloride) and an alkyne-containing molecule .
Common Reagents and Conditions:
Reagents: Copper(I) iodide, sodium ascorbate, alkyne-containing molecules.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Major Products: The major product of the click chemistry reaction involving Cyanine7.5 azide (chloride) is a triazole-linked conjugate, which can be used for various biolabeling applications .
科学研究应用
Cyanine7.5 azide (chloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic imaging, particularly in near-infrared fluorescence imaging for tumor detection and monitoring.
Industry: Applied in the development of advanced materials and devices, including energy-harvesting devices and optical sensors .
作用机制
The mechanism of action of Cyanine7.5 azide (chloride) involves its ability to form covalent bonds with alkyne-containing molecules through click chemistry. This reaction is highly specific and efficient, allowing for the precise labeling of target biomolecules. The near-infrared fluorescence of Cyanine7.5 enables deep tissue imaging with minimal background interference, making it ideal for in vivo applications .
相似化合物的比较
Cyanine7 azide: Another near-infrared fluorescent dye with similar click chemistry reactivity but slightly different photophysical properties.
Cyanine5.5 azide: A related compound with shorter wavelength fluorescence, used for different imaging applications.
Indocyanine green (ICG): A clinically approved near-infrared dye with similar applications but different chemical structure and properties.
Uniqueness: Cyanine7.5 azide (chloride) stands out due to its superior photostability, high molar extinction coefficient, and low background fluorescence. These properties make it particularly suitable for long-term imaging and tracking studies in complex biological environments .
属性
分子式 |
C48H55ClN6O |
|---|---|
分子量 |
767.4 g/mol |
IUPAC 名称 |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H |
InChI 键 |
FPZSVKZEBJWZOE-UHFFFAOYSA-N |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


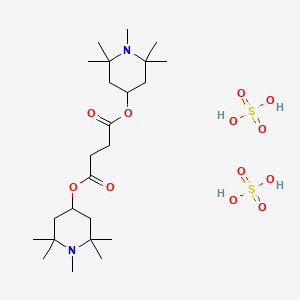
![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
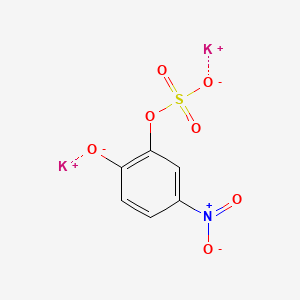
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
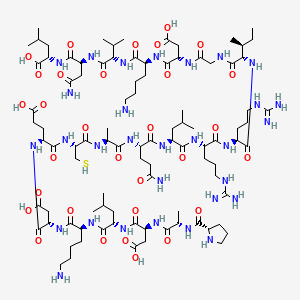
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
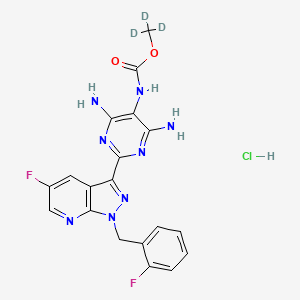
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)

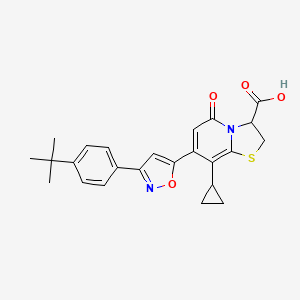
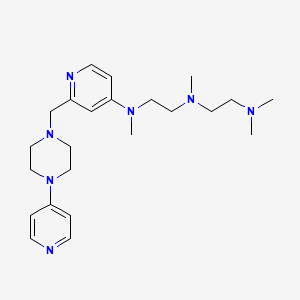
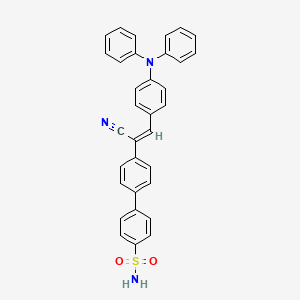
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
